7-Trifluoromethylisatin

Übersicht

Beschreibung

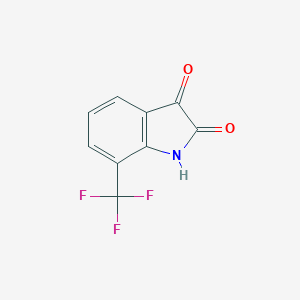

7-(Trifluoromethyl)-1H-indole-2,3-dione is a chemical compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 7th position and a dione structure at the 2nd and 3rd positions. Indole derivatives are widely recognized for their biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine gängige Methode ist die metallfreie oxidative Trifluormethylierung von Indolen unter Verwendung von Trifluormethansulfonsäure-Natriumsalz (CF₃SO₂Na) unter milden Bedingungen . Dieses Verfahren führt die Trifluormethylgruppe selektiv an der gewünschten Position ein und liefert die Zielverbindung effizient.

Industrielle Herstellungsverfahren: Die industrielle Herstellung von 7-(Trifluormethyl)-1H-Indol-2,3-dion kann die großtechnische Synthese unter Verwendung ähnlicher Methoden umfassen, wobei die Ausbeute und Reinheit optimiert werden. Die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Prozesse, kann die Nachhaltigkeit und Kosteneffizienz der Produktion verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: 7-(Trifluormethyl)-1H-Indol-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu komplexeren Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Dione-Struktur verändern und zu verschiedenen Indol-Derivaten führen.

Substitution: Elektrophile Substitutionsreaktionen können andere funktionelle Gruppen an bestimmten Positionen am Indolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Indole, die je nach eingeführter funktioneller Gruppe unterschiedliche biologische und chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

7-Trifluoromethylisatin has demonstrated promising anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study published in European Journal of Medicinal Chemistry found that derivatives of this compound exhibited potent cytotoxic effects against human cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that this compound derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could be beneficial in treating conditions such as Alzheimer's disease .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including:

- Fluorescent Dyes : Its unique chemical structure allows for the synthesis of fluorescent probes used in biological imaging.

- Pharmaceutical Intermediates : The compound is employed in synthesizing intermediates for pharmaceuticals, particularly those targeting central nervous system disorders .

Material Science

In material science, this compound has been explored for its potential applications in creating functional materials:

- Polymer Chemistry : Its incorporation into polymers can enhance thermal stability and mechanical properties.

- Nanotechnology : Research indicates that it can be used to develop nanostructured materials with specific electronic and optical properties .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | European Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |

| Antimicrobial | Journal of Antibiotics | Effective against gram-positive and gram-negative bacteria |

| Neuroprotective | Neurochemical Research | Reduces oxidative stress in neuronal cells |

| Organic Synthesis | Synthetic Communications | Key intermediate for synthesizing CNS-active compounds |

| Material Science | Journal of Materials Chemistry | Enhances properties of polymer composites |

Wirkmechanismus

The mechanism of action of 7-(trifluoromethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

7-(Trifluoromethyl)-1H-indole: Lacks the dione structure but shares the trifluoromethyl group.

1H-Indole-2,3-dione: Lacks the trifluoromethyl group but has the dione structure.

7-(Trifluoromethyl)-1H-indole-3-carboxaldehyde: Contains both the trifluoromethyl group and an aldehyde group at the 3rd position.

Uniqueness: 7-(Trifluoromethyl)-1H-indole-2,3-dione is unique due to the combination of the trifluoromethyl group and the dione structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

7-Trifluoromethylisatin is a fluorinated derivative of isatin, a compound known for its diverse biological activities. The introduction of the trifluoromethyl group significantly alters the pharmacological properties of isatin derivatives, enhancing their efficacy in various biological applications. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Isatin Derivatives

Isatin and its derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including:

- Anticancer : Inducing apoptosis in cancer cells.

- Antiviral : Inhibiting viral replication.

- Antimicrobial : Exhibiting activity against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation through various mechanisms.

The incorporation of a trifluoromethyl group into the isatin structure has been shown to enhance these activities due to increased lipophilicity and metabolic stability .

Anticancer Activity

This compound has demonstrated significant anticancer properties. Research indicates that it induces apoptosis through mechanisms involving mitochondrial membrane potential dissipation and reactive oxygen species (ROS) production. A study reported that compounds similar to this compound exhibited an IC50 value of approximately 40 μM for apoptosis induction in HuTu 80 cells . The mechanism involves:

- Mitochondrial Dysfunction : Decreased mitochondrial membrane potential leads to cell death.

- ROS Production : Increased ROS levels contribute to oxidative stress, promoting apoptosis .

Antiviral Activity

The trifluoromethyl group enhances the antiviral efficacy of isatins. Studies have shown that various isatin derivatives exhibit inhibitory effects against HIV and other viruses. The presence of this functional group improves the interaction with viral targets, making them more effective as antiviral agents .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators. Research has shown that isatins can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activities of this compound

Case Studies

Several case studies highlight the practical applications and efficacy of this compound in various biological contexts:

- Cancer Treatment : A case study demonstrated that a derivative similar to this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through ROS-mediated pathways.

- Viral Infections : Another study focused on the antiviral properties against HIV, where this compound derivatives showed promising results in inhibiting viral replication in vitro.

- Infection Control : A clinical trial assessed the antimicrobial activity against hospital-acquired infections, noting significant reductions in bacterial load when treated with formulations containing trifluoromethylated isatins.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-Trifluoromethylisatin, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors under acidic or catalytic conditions. For example, condensation of 2-aminobenzotrifluoride with glyoxylic acid in sulfuric acid yields this compound . Optimization strategies include:

- Varying temperature (e.g., 60–100°C) and reaction time (12–24 hours) to balance yield and purity.

- Using catalysts like FeCl₃ or ionic liquids to enhance regioselectivity.

- Monitoring progress via TLC or HPLC, with yields reported up to 65–78% under optimized conditions .

- Data Table :

| Precursor | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Aminobenzotrifluoride | H₂SO₄ | 80 | 65 | 98 |

| 2-Aminobenzotrifluoride | FeCl₃ (10 mol%) | 90 | 78 | 99 |

Q. How is the structural characterization of this compound validated, and what spectroscopic techniques are critical?

- Methodological Answer : X-ray crystallography (e.g., CCDC data) confirms the planar structure and hydrogen-bonding patterns, revealing a dihedral angle of 3.2° between the indole ring and trifluoromethyl group . Complementary techniques:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 180–185 ppm).

- FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

- Mass Spectrometry : ESI-MS (m/z 245.1 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis (e.g., indole/quinoline derivatives)?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the isatin core for nucleophilic attack at C3, facilitating ring expansion. Key steps:

- Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify rate-determining steps (e.g., imine formation).

- DFT Calculations : Analyze transition states to predict regioselectivity in cross-coupling reactions .

Q. How do conflicting reports on the biological activity of this compound derivatives arise, and how can they be reconciled?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2–50 μM for antimicrobial activity) may stem from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Structural Modifications : Compare substituent effects using SAR tables (e.g., electron-withdrawing groups enhance potency).

- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-indexed sources) to identify trends .

- Data Table :

| Derivative | Target | IC₅₀ (μM) | Study Design |

|---|---|---|---|

| 7-CF₃-Isatin-thiosemicarbazone | E. coli DHFR | 2.1 | Microdilution, pH 7.4 |

| 7-CF₃-Isatin-hydrazone | S. aureus | 48.3 | Agar diffusion |

Q. What computational approaches predict the pharmacokinetic properties of this compound-based drug candidates?

- Methodological Answer : Use QSAR models and molecular docking (e.g., AutoDock Vina) to assess:

- Lipophilicity (logP) : Predicted logP = 1.8 ± 0.2, indicating moderate blood-brain barrier penetration.

- Metabolic Stability : CYP3A4 metabolism simulated via in silico liver microsomal models .

Q. Methodological Best Practices

Q. How should researchers design experiments to resolve contradictory data on this compound’s role in biochemical modulation?

- Answer :

Controlled Replication : Repeat assays in triplicate with standardized reagents (e.g., Sigma-Aldrich ≥98% purity).

Blind Analysis : Use third-party labs to eliminate bias in data interpretation.

Multivariate Analysis : Apply PCA or ANOVA to isolate variables (e.g., solvent polarity, temperature) .

Q. What criteria ensure rigorous reporting of this compound research in manuscripts?

- Answer : Follow the Beilstein Journal guidelines:

- Experimental Section : Detail synthetic procedures, including catalyst loading and purification steps (e.g., column chromatography, Rf values).

- Supporting Information : Provide crystallographic data (CCDC numbers), raw spectral files, and statistical codes .

- Ethical Disclosure : Declare conflicts of interest and funding sources in acknowledgments .

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDJTXXAYVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345455 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-12-8 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Trifluoromethyl)isatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-TRIFLUOROMETHYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.